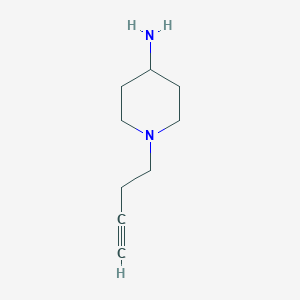

1-(But-3-yn-1-yl)piperidin-4-amine

Description

Significance of the Piperidine (B6355638) Scaffold in Organic Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. nih.govarizona.edu It is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals, including several blockbuster drugs. arizona.edu The widespread use of the piperidine moiety stems from its ability to confer favorable physicochemical and pharmacological properties to a molecule. thieme-connect.comthieme-connect.comresearchgate.netresearchgate.net

Introducing a piperidine scaffold can modulate properties such as:

Physicochemical Properties: It can influence a compound's solubility, lipophilicity (logP), and basicity (pKa), which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.net

Biological Activity and Selectivity: The rigid, three-dimensional structure of the piperidine ring can orient substituents in a precise manner, leading to enhanced binding affinity and selectivity for biological targets. thieme-connect.comthieme-connect.comresearchgate.net

Toxicity Reduction: In some cases, incorporating a piperidine scaffold has been shown to reduce cardiac toxicity. thieme-connect.comthieme-connect.comresearchgate.net

The versatility of the piperidine scaffold is evident in its presence in numerous drug classes, acting as central nervous system modulators, antihistamines, anti-cancer agents, and analgesics. arizona.edu The continuous development of new synthetic methods to create substituted piperidines underscores its enduring importance in modern organic chemistry. nih.gov

Table 1: Key Attributes of the Piperidine Scaffold in Drug Design

| Attribute | Significance |

|---|---|

| Structural Ubiquity | Found in over 70 commercialized drugs, making it a "privileged" scaffold. arizona.edu |

| Physicochemical Modulation | Influences pKa, logP, and solubility, which are key for drug-likeness. thieme-connect.com |

| Pharmacodynamic Enhancement | Improves binding affinity and selectivity for biological targets. thieme-connect.comresearchgate.net |

| Favorable Pharmacokinetics | Can lead to improved metabolic stability and bioavailability. thieme-connect.comresearchgate.net |

| Synthetic Accessibility | Numerous synthetic routes for its formation and functionalization are well-established. nih.govorganic-chemistry.org |

Role of Alkyne Functional Groups in Modern Synthetic Methodologies

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are exceptionally versatile functional groups in organic synthesis. numberanalytics.comopenaccesspub.orgnumberanalytics.com Their high reactivity and linear geometry make them valuable building blocks for constructing complex molecular architectures. numberanalytics.com The triple bond can participate in a wide array of chemical transformations, including additions, cycloadditions, and rearrangements. numberanalytics.comopenaccesspub.org

In modern synthetic chemistry, the terminal alkyne group is particularly prized for its role in "click chemistry". fastercapital.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, allowing for the efficient and specific formation of a stable triazole ring from an alkyne and an azide (B81097). interchim.frorganic-chemistry.orgwikipedia.org This reaction is highly reliable, stereospecific, and can be performed under mild, often aqueous, conditions, making it suitable for a wide range of applications, including the labeling of biomolecules. interchim.frorganic-chemistry.orgacs.org

The utility of alkynes extends to:

Complex Molecule Synthesis: They serve as key intermediates in the synthesis of natural products and pharmaceuticals. openaccesspub.orgnumberanalytics.com

Materials Science: Alkynes are used to create conjugated polymers with applications in electronics. numberanalytics.comopenaccesspub.org

Bioconjugation: The alkyne serves as a bio-orthogonal handle, allowing for the specific chemical modification of proteins, nucleic acids, and other biomolecules without interfering with their biological function. nih.gov

Table 2: Key Reactions and Applications of Alkyne Functional Groups

| Reaction Type | Description | Application |

|---|---|---|

| Azide-Alkyne Cycloaddition (Click Chemistry) | Copper or Ruthenium-catalyzed reaction with an azide to form a stable triazole ring. interchim.frorganic-chemistry.orgacs.org | Bioconjugation, drug discovery, materials science. fastercapital.comnih.gov |

| Hydrogenation | Reduction of the triple bond to an alkene (cis or trans) or an alkane. | Synthesis of specific stereoisomers. |

| Addition Reactions | Addition of halogens, hydrogen halides, and water across the triple bond. | Creation of functionalized alkenes and ketones. |

| Alkylation | Reaction of terminal alkynes with alkyl halides to form internal alkynes. numberanalytics.com | Elongation of carbon chains. |

| Cycloaddition Reactions | Participation in reactions like the Diels-Alder reaction to form cyclic compounds. numberanalytics.com | Construction of complex ring systems. openaccesspub.org |

Rationale for Investigating 1-(But-3-yn-1-yl)piperidin-4-amine as a Core Structure

The scientific interest in this compound lies in its identity as a bifunctional molecule that strategically combines the advantageous features of both the piperidine scaffold and a terminal alkyne. This compound serves as a versatile building block, offering two distinct points for chemical modification.

The Piperidine-4-amine Moiety: This portion of the molecule provides the proven structural benefits of the piperidine ring, which is known to impart favorable drug-like properties. thieme-connect.comthieme-connect.com The primary amine at the 4-position offers a reactive site for further functionalization, such as amide bond formation, allowing for the attachment of various substituents to explore structure-activity relationships (SAR) in drug discovery programs. nih.gov

The N-linked Butynyl Group: The terminal alkyne at the end of the butyl chain attached to the piperidine nitrogen acts as a synthetic handle. nih.gov This alkyne group can be readily used in click chemistry reactions to conjugate the molecule to other chemical entities, such as fluorescent dyes, affinity tags, or larger biomolecules. interchim.frmedchemexpress.com This feature is particularly valuable for creating chemical probes or for assembling more complex molecular structures in a modular fashion. fastercapital.com

Therefore, this compound is not typically an endpoint in itself but rather a highly valuable intermediate. Its structure is rationally designed to facilitate the synthesis of diverse libraries of compounds where one part of the molecule can be systematically varied via the amine group, while the other part can be attached via the alkyne, enabling a wide exploration of chemical space.

Overview of Current Research Landscape and Gaps

The current research landscape does not extensively feature this compound as a final product in published studies. Instead, the focus is on the synthesis and application of its constituent parts—substituted piperidines and molecules bearing alkyne handles for click chemistry. There is a wealth of research on the synthesis of piperidine derivatives for various therapeutic targets, including cancer and neurological disorders. nih.govnih.govnih.gov Similarly, the application of alkyne-azide click chemistry is a mature and widely used technique in chemical biology and drug discovery. wikipedia.orgacs.org

The primary "gap" in the research landscape is the full exploration of this specific bifunctional linker. While many piperidine-based building blocks exist, the unique combination of a 4-amino substitution and an N-alkyne provides a specific vector for diversification that remains underexploited. Research into the synthesis of libraries based on this scaffold could lead to the discovery of novel chemical probes or lead compounds. For instance, derivatives of 4-amino-piperidine have been investigated as potent inhibitors of protein kinase B (Akt), a key target in cancer therapy. nih.gov The addition of the alkyne handle to such a scaffold opens up possibilities for creating novel conjugates or for use in fragment-based drug discovery approaches.

Future research could focus on:

Developing efficient, large-scale syntheses of this compound.

Utilizing this scaffold in diversity-oriented synthesis to generate libraries of novel compounds.

Applying these libraries in high-throughput screening campaigns to identify new bioactive molecules.

Using the alkyne handle to develop targeted drug conjugates or diagnostic agents.

In essence, the value of this compound lies in its potential as a starting material for the next generation of complex, functionalized molecules.

Structure

3D Structure

Properties

Molecular Formula |

C9H16N2 |

|---|---|

Molecular Weight |

152.24 g/mol |

IUPAC Name |

1-but-3-ynylpiperidin-4-amine |

InChI |

InChI=1S/C9H16N2/c1-2-3-6-11-7-4-9(10)5-8-11/h1,9H,3-8,10H2 |

InChI Key |

WUFZNKYXOCYWQI-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCN1CCC(CC1)N |

Origin of Product |

United States |

Strategic Approaches to the Synthesis of 1 but 3 Yn 1 Yl Piperidin 4 Amine

Direct Alkylation Methodologies on Piperidine (B6355638) Scaffolds

A common and direct approach to synthesize 1-(but-3-yn-1-yl)piperidin-4-amine involves the alkylation of a 4-aminopiperidine (B84694) derivative. This strategy leverages the nucleophilicity of the piperidine nitrogen to introduce the but-3-yn-1-yl group.

N-Alkylation of 4-aminopiperidine with but-3-yn-1-yl derivatives

The N-alkylation of 4-aminopiperidine or its protected forms, such as tert-butyl piperidin-4-ylcarbamate, is a straightforward method. mdpi.com This reaction typically involves the use of a but-3-yn-1-yl derivative equipped with a good leaving group, such as a halide or a sulfonate ester. The reaction is generally carried out in the presence of a base to neutralize the acid formed during the reaction.

For instance, the reaction of 4-amino-1-Boc-piperidine with a suitable but-3-yn-1-yl electrophile would yield the protected precursor, which can then be deprotected to afford the final product. nih.gov

Precursor synthesis of but-3-yn-1-ylating agents (e.g., tosylates, halides)

The success of the N-alkylation strategy relies on the availability of reactive but-3-yn-1-ylating agents. These precursors are typically synthesized from but-3-yn-1-ol.

Tosylates: But-3-yn-1-ol can be converted to its corresponding tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine. masterorganicchemistry.comyoutube.com Tosylates are excellent leaving groups, facilitating the subsequent nucleophilic substitution by the piperidine nitrogen. masterorganicchemistry.com The use of ytterbium(III) trifluoromethanesulfonate (B1224126) can also catalyze the tosylation of alcohols. organic-chemistry.org

Halides: Alternatively, but-3-yn-1-ol can be converted to but-3-yn-1-yl bromide or chloride using standard halogenating agents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2), respectively.

| Precursor | Reagents | Purpose |

| But-3-yn-1-yl tosylate | But-3-yn-1-ol, p-toluenesulfonyl chloride, base (e.g., pyridine) | Creates a good leaving group for N-alkylation |

| But-3-yn-1-yl halide | But-3-yn-1-ol, halogenating agent (e.g., PBr3, SOCl2) | Creates a reactive electrophile for N-alkylation |

Reductive Amination Routes to the Piperidine Core

Reductive amination offers a powerful alternative for constructing the 1-(but-3-yn-1-yl)piperidine (B179227) moiety. organicchemistrytutor.comorganic-chemistry.orgmasterorganicchemistry.com This method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Synthesis from 4-piperidone (B1582916) derivatives and but-3-yn-1-yl amines

A key strategy involves the reaction of a 4-piperidone derivative, such as 1-Boc-4-piperidone, with but-3-yn-1-amine. The initial reaction forms an iminium ion, which is then reduced to the target piperidine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they are selective for the iminium ion over the ketone. masterorganicchemistry.comyoutube.com A one-pot procedure using sodium cyanoborohydride is a common approach. organicchemistrytutor.commasterorganicchemistry.com

| Reactants | Reducing Agent | Key Intermediate |

| 1-Boc-4-piperidone, But-3-yn-1-amine | Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3) | Iminium ion |

Catalytic hydrogenation methods for piperidine ring formation

Catalytic hydrogenation is a fundamental method for the synthesis of piperidine rings from the corresponding pyridine precursors. nih.govscholaris.caresearchgate.net This approach can be adapted to produce substituted piperidines. For instance, a suitably substituted pyridine could be hydrogenated to form the piperidine ring. Common catalysts for this transformation include platinum oxide (PtO2), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.net These reactions often require elevated pressures of hydrogen gas and can be carried out in acidic media like glacial acetic acid to facilitate the reduction. researchgate.net More recent developments include electrocatalytic hydrogenation methods that can proceed at ambient temperature and pressure. nih.govacs.org

Multi-component Reaction Strategies Incorporating Alkyne and Amine Moieties

Multi-component reactions (MCRs) provide an efficient pathway to complex molecules like this compound by combining three or more starting materials in a single synthetic operation. researchgate.net These reactions are highly atom-economical and can rapidly generate molecular diversity.

An example of a relevant MCR could be a pseudo five-component reaction involving an aromatic aldehyde, an aniline, and an alkyl acetoacetate (B1235776) to construct a substituted piperidine core. researchgate.net While a direct MCR for the specific target molecule is not explicitly detailed in the provided context, the principles of MCRs suggest that a strategy could be devised. Such a strategy might involve the reaction of a component containing the but-3-yne moiety, an amine source, and other building blocks that would assemble into the desired piperidine structure. The versatility of MCRs in incorporating diverse functional groups, including alkynes, makes this an attractive, albeit complex, approach. rsc.org

Advanced Cyclization Techniques for Piperidine Ring Assembly

The construction of the piperidine ring can be achieved through various advanced cyclization strategies. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to more classical approaches.

Transition-metal catalysis has emerged as a powerful tool for the synthesis of piperidines, enabling the formation of the heterocyclic ring through various mechanistic pathways. digitellinc.com These methods often proceed under mild conditions and with high levels of chemo-, regio-, and enantioselectivity. organic-chemistry.org

A variety of transition metals, including palladium, rhodium, gold, and copper, have been successfully employed in piperidine synthesis. ajchem-a.comorganic-chemistry.org For instance, palladium-catalyzed intramolecular hydroamination and aminocarbonylation reactions of unsaturated amines have been developed. organic-chemistry.org A notable example is the Pd-catalyzed aerobic oxidative cyclization of alkenes, which provides access to a range of nitrogen heterocycles, including piperidines. organic-chemistry.org Rhodium catalysts have been utilized for the intramolecular hydroamination of unactivated olefins, leading to the formation of piperidine derivatives. organic-chemistry.org For example, the use of [Rh(COD)(DPPB)]BF4 as a catalyst facilitates the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes to produce 3-arylpiperidines in high yields. organic-chemistry.org

Gold catalysts have also proven effective in the hydroamination of unactivated olefins to form protected nitrogen heterocycles under mild conditions. organic-chemistry.org Copper-catalyzed intramolecular C-H amination represents another significant advancement, allowing for the direct formation of C-N bonds to construct the piperidine ring. acs.org

The table below summarizes some key transition-metal catalyzed cyclization approaches for piperidine synthesis.

| Catalyst System | Reaction Type | Substrate Scope | Key Features |

| Pd(DMSO)2(TFA)2 | Wacker-type aerobic oxidative cyclization | Alkenes | Access to morpholines, piperidines, piperazines, and piperazinones. organic-chemistry.org |

| [Rh(COD)(DPPB)]BF4 | Intramolecular anti-Markovnikov hydroamination | 1-(3-aminopropyl)vinylarenes | High yields of 3-arylpiperidines. organic-chemistry.org |

| Gold(I) complexes | Intramolecular hydroamination | Unactivated olefins | Mild reaction conditions, broad substrate scope. organic-chemistry.org |

| Copper/Tpx ligand | Intramolecular C-H Amination | N-fluoroamines | Subtle steric influence of the ligand on diastereoselectivity. acs.org |

| Cp*Ir complex | N-heterocyclization | Primary amines and diols | Good to excellent yields of five-, six-, and seven-membered cyclic amines. organic-chemistry.org |

Radical cyclizations offer a complementary approach to transition-metal catalysis for the synthesis of piperidines. These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the piperidine ring.

One common strategy involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which can lead to the formation of 2,4,5-trisubstituted piperidines. nih.govacs.org The diastereoselectivity of these reactions can often be controlled by the choice of radical stabilizing group and reaction conditions. nih.govacs.orgcardiff.ac.uk For example, the use of tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride has been shown to enhance diastereoselectivity in the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org

Cobalt and copper catalysts have been employed to initiate radical cyclization cascades. For instance, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.govmdpi.com Similarly, copper catalysts can initiate the formation of a nitrogen-centered radical, which then undergoes cyclization. nih.gov

The table below highlights some examples of radical-mediated cyclizations for piperidine synthesis.

| Initiator/Catalyst | Radical Precursor | Cyclization Mode | Key Features |

| Tris(trimethylsilyl)silane | 7-substituted-6-aza-8-bromooct-2-enoates | 6-exo | Enhanced diastereoselectivity compared to tributyltin hydride. organic-chemistry.org |

| Cobalt(II) catalyst | Linear amino-aldehydes | Intramolecular | Effective for various piperidines and pyrrolidones. nih.govmdpi.com |

| Copper catalyst | N-fluoroamines | 1,6-hydrogen atom transfer | Enables piperidine formation via radical cyclization. nih.gov |

| Triethylborane | 1,6-enynes | Complex radical cascade | Synthesis of polysubstituted alkylidene piperidines. nih.gov |

Green Chemistry Considerations and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including piperidine derivatives. nih.gov The goal is to develop more environmentally friendly and sustainable processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. ajchem-a.comnih.gov

One approach to greener piperidine synthesis is the use of biocatalysis. For example, immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze the multicomponent synthesis of piperidines in high yields. rsc.org This method offers the advantages of using a reusable catalyst under mild reaction conditions. rsc.org

The development of one-pot syntheses and multicomponent reactions also aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures, thereby minimizing waste and resource consumption. ajchem-a.com For instance, a one-pot synthesis of N-substituted piperidones and piperidines has been developed as a greener alternative to the classical Dieckman approach. nih.gov

Furthermore, the use of more sustainable solvents and catalysts is a key aspect of green chemistry. ajchem-a.com Water-initiated processes and solvent-free reactions for the synthesis of piperidine building blocks are being explored. ajchem-a.com For example, the synthesis of new thiophene-based Schiff bases containing piperidine rings has been achieved in high yield and in a short time without the need for a catalyst or solvent. acgpubs.org Another sustainable approach involves the synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) using a Rh-ReOx/SiO2 catalyst, which provides a high yield and represents a greener alternative to methods relying on fossil-based pyridine. rsc.org

The following table summarizes some green chemistry approaches for piperidine synthesis.

| Approach | Catalyst/Conditions | Key Advantages |

| Biocatalysis | Immobilized Candida antarctica lipase B (CALB) | Reusable catalyst, mild conditions, high yields. rsc.org |

| One-pot synthesis | N/A | Reduced synthetic steps, minimized waste. nih.gov |

| Solvent-free reaction | No catalyst or solvent | High yield, short reaction time, environmentally friendly. acgpubs.org |

| Bio-renewable feedstock | Rh-ReOx/SiO2 catalyst | Sustainable starting material, high yield. rsc.org |

Reactivity and Derivatization Strategies of 1 but 3 Yn 1 Yl Piperidin 4 Amine

Transformations of the Alkyne Moiety

The terminal alkyne group in 1-(But-3-yn-1-yl)piperidin-4-amine is a versatile handle for a variety of chemical transformations. These reactions are fundamental in creating more complex molecular scaffolds.

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a "Click Chemistry" handle

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," a class of reactions known for their high yields, mild reaction conditions, and tolerance of a broad range of functional groups. youtube.comtaylorfrancis.com This reaction involves the coupling of a terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. The CuAAC reaction is bio-orthogonal, meaning that the reacting functional groups (alkyne and azide) are generally absent in natural biological systems, which prevents unwanted side reactions. youtube.com

In the context of this compound, the terminal alkyne can readily participate in CuAAC reactions. nih.govnih.govjenabioscience.com This allows for the conjugation of this piperidine-containing scaffold to a wide array of molecules, including biomolecules, polymers, and fluorescent probes, provided they are functionalized with an azide group. The reaction is typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.gov The use of copper-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can prevent copper-mediated damage to sensitive substrates, particularly in biological applications. youtube.com

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions This table presents hypothetical reaction examples based on established CuAAC chemistry, as direct literature on this compound is not available.

| Alkyne Reactant | Azide Reactant | Catalyst System | Product |

| This compound | Benzyl Azide | CuSO₄, Sodium Ascorbate | 1-(1-(Benzyl)-1H-1,2,3-triazol-4-yl)methyl)piperidin-4-amine |

| This compound | Azido-functionalized PEG | Cu(I) source | PEG-conjugated piperidine (B6355638) derivative |

| This compound | Fluorescent Azide Probe | CuBr, Ligand | Fluorescently-labeled piperidine |

Hydrometallation and carbometallation reactions

Hydrometallation and carbometallation reactions involve the addition of a metal-hydride or a metal-carbon bond across the alkyne's triple bond. These reactions are powerful tools for the synthesis of stereodefined vinyl-metal species, which can be further functionalized.

While specific studies on this compound are not documented, the terminal alkyne moiety is expected to undergo such transformations. For instance, hydroboration-oxidation of terminal alkynes typically yields anti-Markovnikov addition of water across the triple bond, leading to the formation of an aldehyde after tautomerization of the intermediate enol. Conversely, mercury(II)-catalyzed hydration follows Markovnikov's rule to produce a methyl ketone.

Carbometallation, the addition of an organometallic reagent across the alkyne, can introduce a new carbon-carbon bond and a carbon-metal bond in a single step. The regioselectivity and stereoselectivity of these reactions are often influenced by the metal catalyst and the substrate's structure.

Sonogashira cross-coupling and related reactions

The Sonogashira cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis, enabling the construction of conjugated enynes and arylalkynes. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

The terminal alkyne of this compound is a suitable substrate for Sonogashira coupling. nih.govnih.gov This allows for the direct attachment of aryl or vinyl substituents to the butynyl chain, significantly expanding the structural diversity of the resulting molecules. The reaction conditions are generally mild, and a variety of functional groups are tolerated. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Table 2: Potential Sonogashira Coupling Reactions This table illustrates potential Sonogashira couplings with this compound based on general reaction principles.

| Alkyne Reactant | Aryl/Vinyl Halide | Catalyst System | Product |

| This compound | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-(4-Phenylbut-3-yn-1-yl)piperidin-4-amine |

| This compound | 4-Bromopyridine | PdCl₂(PPh₃)₂, CuI, Amine Base | 1-(4-(Pyridin-4-yl)but-3-yn-1-yl)piperidin-4-amine |

| This compound | Vinyl Bromide | Palladium Catalyst, Copper(I) salt | 1-(But-3-en-1-ynyl)piperidin-4-amine derivative |

Other alkyne functionalizations (e.g., hydration, halogenation)

Beyond cycloadditions and cross-coupling reactions, the terminal alkyne of this compound can undergo a range of other functionalizations.

Hydration: As mentioned earlier, the hydration of the terminal alkyne can lead to the formation of a methyl ketone via a Markovnikov addition, typically catalyzed by mercury(II) salts in aqueous acid. Alternatively, hydroboration-oxidation provides the corresponding aldehyde through an anti-Markovnikov addition.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can produce di- or tetra-halogenated alkanes, depending on the stoichiometry of the halogenating agent. This reaction proceeds through a halonium ion intermediate.

Reactions Involving the Piperidine Nitrogen

The secondary nitrogen atom within the piperidine ring of this compound is a nucleophilic center that can readily participate in various bond-forming reactions. However, the presence of the primary amino group at the 4-position introduces a challenge of chemoselectivity.

N-Acylation and N-Sulfonylation reactions

N-acylation and N-sulfonylation are common methods for modifying amine functionalities, leading to the formation of amides and sulfonamides, respectively. These reactions are crucial for altering the electronic and steric properties of the parent molecule.

In the case of this compound, both the secondary piperidine nitrogen and the primary 4-amino group can be acylated or sulfonylated. Achieving selective functionalization at the piperidine nitrogen requires careful consideration of the reaction conditions and the relative nucleophilicity of the two amine groups. Generally, primary amines are more nucleophilic than secondary amines, which could lead to preferential reaction at the 4-amino position. cbijournal.com

However, strategies to achieve selective acylation of polyamines have been developed. nih.govresearchgate.net One approach involves using the proton as a protecting group; by controlling the pH, the more basic amine can be protonated, rendering it non-nucleophilic and allowing the less basic amine to react. nih.gov The relative pKa values of the two amino groups in this compound would therefore be a critical factor in designing a selective acylation or sulfonylation strategy.

Similarly, chemoselective sulfonylation of amines can be achieved under various conditions, including microwave irradiation in the absence of a solvent and catalyst. rsc.org The choice of sulfonylating agent and reaction conditions can influence the selectivity between the primary and secondary amine. cbijournal.comresearchgate.net

Table 3: Potential N-Acylation and N-Sulfonylation Products This table outlines potential products from the N-acylation and N-sulfonylation of this compound, highlighting the issue of chemoselectivity.

| Reagent | Potential Product(s) |

| Acetyl Chloride | 1-Acetyl-4-amino-1-(but-3-yn-1-yl)piperidine, 4-Acetamido-1-(but-3-yn-1-yl)piperidine, or di-acylated product |

| Benzenesulfonyl Chloride | 1-(Benzenesulfonyl)-4-amino-1-(but-3-yn-1-yl)piperidine, 4-(Benzenesulfonamido)-1-(but-3-yn-1-yl)piperidine, or di-sulfonylated product |

N-Alkylation for further structural diversification

The piperidine nitrogen in this compound is a tertiary amine. Further alkylation of this nitrogen atom leads to the formation of a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge and adds a new substituent, which can significantly alter the molecule's physical and biological properties. The reaction typically proceeds via a standard SN2 mechanism with an appropriate alkyl halide.

The general procedure involves reacting the tertiary amine with an alkylating agent, such as an alkyl iodide or bromide. researchgate.net The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common. researchgate.net While the reaction can proceed without a base, the accumulation of the resulting salt can slow the reaction. In some protocols for alkylating secondary amines, a weak base like potassium carbonate (K₂CO₃) is used to scavenge the acid formed, although for quaternization of a tertiary amine, this is not necessary. researchgate.netechemi.com

Table 1: Representative N-Alkylation (Quaternization) Reaction

| Reactant | Alkylating Agent | Solvent | Product |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | Acetonitrile | 4-amino-1-(but-3-yn-1-yl)-1-methylpiperidin-1-ium iodide |

This quaternization can be a useful strategy for modifying properties such as solubility or for introducing specific functionalities for further reactions or biological interactions.

Reactivity of the Primary Amine Substituent

The primary amine at the 4-position of the piperidine ring is a key site for a variety of nucleophilic reactions. Its greater reactivity and accessibility compared to the tertiary ring nitrogen allow for selective modifications.

The primary amino group readily undergoes acylation with various agents to form stable amide bonds. This is a widely used reaction in drug discovery to connect the piperidine scaffold to other molecular fragments. The reaction can be carried out using activated carboxylic acid derivatives like acyl chlorides or by using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) to facilitate the reaction between a carboxylic acid and the amine. nih.gov

Table 2: Amidation of the Primary Amine

| Acylating Agent | Coupling Conditions | Product Type |

|---|---|---|

| Acetyl Chloride | Base (e.g., Triethylamine) in CH₂Cl₂ | N-(1-(but-3-yn-1-yl)piperidin-4-yl)acetamide |

Similarly, the primary amine can react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base. This reaction is typically catalyzed by a mild acid and involves the elimination of a water molecule. The formation of the imine is often reversible and can be the first step in a reductive amination sequence. youtube.com

Reductive amination is a powerful and versatile method for forming C-N bonds and is highly effective for modifying the primary amine of this compound to produce secondary or tertiary amines. nih.govresearchgate.net The process can be performed in a stepwise or a one-pot fashion.

In the two-step procedure, the primary amine is first reacted with an aldehyde or ketone to form an imine intermediate, which is then isolated and subsequently reduced. A more common and efficient approach is the one-pot reaction, where the amine, the carbonyl compound, and a selective reducing agent are combined. nih.govchim.it Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred because they are capable of reducing the protonated imine intermediate much faster than they reduce the starting carbonyl compound. nih.govresearchgate.net This chemoselectivity is a key advantage of the method.

This reaction allows for the introduction of a vast array of substituents onto the nitrogen atom, depending on the choice of the aldehyde or ketone starting material.

Table 3: Reductive Amination of the Primary Amine

| Carbonyl Compound | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Acetone | NaBH(OAc)₃ | Dichloroethane (DCE) | N-isopropyl-1-(but-3-yn-1-yl)piperidin-4-amine |

| Benzaldehyde | NaBH₃CN | Methanol (MeOH) | N-benzyl-1-(but-3-yn-1-yl)piperidin-4-amine |

Chemoselectivity Challenges and Solutions in Multi-functionalized Contexts

The presence of three distinct reactive sites—the primary amine, the tertiary amine, and the terminal alkyne—in this compound necessitates careful control of reaction conditions to achieve selective modification.

Primary Amine vs. Tertiary Amine: The primary amine at the C-4 position is significantly more nucleophilic and less sterically hindered than the tertiary amine of the piperidine ring. This inherent difference in reactivity allows for high chemoselectivity in reactions like amidation, sulfonylation, and reductive amination, which will preferentially occur at the primary amine under standard conditions, leaving the tertiary amine and the alkyne untouched. nih.gov

Amines vs. Alkyne: The terminal alkyne offers a unique set of reactions that are generally orthogonal to the reactivity of the amines. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be performed selectively at the alkyne terminus without interfering with the amine groups. Similarly, Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, can be achieved, though protection of the primary amine (e.g., as a Boc-carbamate) is often advisable to prevent side reactions with the palladium catalyst. The terminal alkyne proton is also weakly acidic (pKa ≈ 25) and can be removed by a strong base like sodium amide (NaNH₂) to form a nucleophilic acetylide anion. libretexts.org This anion can then participate in SN2 reactions with primary alkyl halides to extend the carbon chain. libretexts.orgmasterorganicchemistry.com

To navigate these challenges and direct the reaction to the desired site, chemists employ several strategies:

Exploiting Inherent Reactivity: As mentioned, the higher nucleophilicity of the primary amine allows it to be targeted selectively with electrophiles over the tertiary amine.

Orthogonal Reaction Conditions: Using reaction conditions that are specific to one functional group, such as CuAAC for the alkyne, allows for selective modification.

Protecting Groups: When necessary, one or more functional groups can be temporarily "masked" with a protecting group. The primary amine is commonly protected with a tert-butyloxycarbonyl (Boc) group. With the amine protected, reactions can be directed specifically to the alkyne. The Boc group can then be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the free amine for subsequent modification. nih.gov

By carefully selecting reagents, reaction conditions, and protection strategies, each functional group on the this compound scaffold can be addressed with high precision, making it a highly valuable and adaptable building block for complex molecule synthesis.

Applications in Chemical Research and Advanced Synthetic Material Design

1-(But-3-yn-1-yl)piperidin-4-amine as a Versatile Synthetic Intermediate

The compound's value as a synthetic intermediate stems from its multiple reactive sites, which can be addressed with a high degree of chemical selectivity. The terminal alkyne provides a handle for carbon-carbon bond formation and cycloaddition reactions, while the primary and secondary amines offer nucleophilic centers for a wide array of transformations. This versatility makes it a valuable precursor for creating intricate molecular structures. nih.gov

Precursor for complex heterocyclic architectures

The piperidine (B6355638) ring is a common scaffold in many biologically active compounds and complex molecules. researchgate.net The functional groups on this compound allow for its elaboration into more complex heterocyclic systems. The amine groups can participate in cyclization reactions to form fused or spirocyclic ring systems. For instance, the primary amine can be a key component in the construction of imidazole (B134444) or pyrimidine (B1678525) rings, as seen in the synthesis of kinase inhibitors from related piperidine derivatives. google.com Furthermore, the terminal alkyne is a prime functional group for participating in metal-catalyzed cycloaddition reactions, such as the Huisgen [3+2] cycloaddition with azides (click chemistry), to form triazole-containing heterocycles. This approach is widely used for linking molecular fragments in a robust and efficient manner. nih.gov

Table 1: Potential Heterocyclic Architectures from this compound

| Reactive Moiety | Reaction Type | Resulting Heterocycle |

| Primary Amine | Condensation with dicarbonyls | Pyrroles, Imidazoles |

| Primary/Secondary Amine | Cyclization with appropriate reagents | Fused Piperidines, Bridged Systems |

| Terminal Alkyne | [3+2] Cycloaddition with Azides | 1,2,3-Triazoles |

| Terminal Alkyne | Sonogashira Coupling / Cyclization | Indoles, Quinolines |

Building block in diversity-oriented synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules from a common starting material. nih.gov The goal of DOS is to broadly cover chemical space, which is a significant advantage in the search for new functional molecules. nih.gov this compound is an ideal scaffold for DOS due to its distinct reactive handles. A DOS strategy could involve systematically reacting the terminal alkyne, the primary amine, and the secondary amine in various combinations and sequences to rapidly produce a library of related but structurally distinct piperidine derivatives. nih.gov This modular approach allows for the generation of all possible stereoisomers of a target scaffold, which is a key goal in many DOS programs. nih.gov

Exploration in Materials Science Research

The functional groups present in this compound also make it an attractive candidate for applications in materials science, particularly in the design of polymers and supramolecular structures. nih.govnih.govsigmaaldrich.com

Monomer for polymer synthesis with tunable properties

The presence of a terminal alkyne and two amine groups allows this compound to act as a multifunctional monomer in polymerization reactions. The terminal alkyne can undergo polymerization through mechanisms like alkyne metathesis or be used in step-growth polymerization via click chemistry. The primary and secondary amines can be used to form polyamides or polyureas. The use of this monomer could lead to the formation of cross-linked polymers, imparting specific mechanical and thermal properties to the resulting material. The piperidine core would be incorporated into the polymer backbone, potentially influencing its solubility, rigidity, and ability to coordinate with metal ions. sigmaaldrich.com

Table 2: Potential Polymerization Applications

| Reactive Moiety | Polymerization Method | Potential Polymer Type |

| Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Polytriazoles |

| Primary/Secondary Amine | Reaction with Diacyl Chlorides | Polyamides |

| Primary/Secondary Amine | Reaction with Diisocyanates | Polyureas |

| All Functional Groups | Multi-component Polymerization | Cross-linked Networks |

Development of Novel Chemical Probes and Reagents (excluding biological activity)

A chemical probe is a small molecule used to study and manipulate chemical systems. The unique combination of a piperidine scaffold and a terminal alkyne makes this compound a valuable building block for creating novel chemical probes and reagents.

The terminal alkyne serves as a bioorthogonal handle for "click chemistry." This reaction is exceptionally useful for attaching the piperidine moiety to other molecules, such as fluorophores, affinity tags, or solid supports, without interfering with other functional groups. nih.gov For example, the compound could be clicked onto an azide-modified surface to create a new stationary phase for chromatography, where the piperidine-amine part of the molecule could offer unique separation properties based on ionic or hydrogen-bonding interactions. Similarly, attaching it to a fluorescent dye would create a probe where the piperidine unit could act as a selective chelator for certain metal ions, leading to a change in the fluorescent signal upon binding. The development of such reagents is crucial for advancing analytical chemistry and chemical sensing technologies. nih.govnih.gov

Contributions to Methodological Advancements in Organic Synthesis

The chemical scaffold of this compound is a noteworthy example of a multifunctional building block in modern organic synthesis. Its unique architecture, combining a terminal alkyne, a primary amine, and a piperidine ring, makes it a valuable substrate for developing and refining synthetic methodologies. The strategic placement of these functional groups allows the molecule to participate in powerful bond-forming reactions, contributing significantly to the fields of multicomponent reactions and click chemistry.

Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govbeilstein-journals.orgorganic-chemistry.org The structure of this compound is ideally suited for a prominent class of MCRs: the Aldehyde-Alkyne-Amine (A³) coupling. researchgate.netuva.nl

In a typical A³ coupling, an aldehyde, an alkyne, and an amine react, usually in the presence of a copper or gold catalyst, to generate a propargylamine. nih.govorganic-chemistry.org The reaction is believed to proceed through the in situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal-acetylide intermediate formed from the terminal alkyne. uva.nlnih.gov

This compound can serve a dual role in such reactions. The primary amine at the C-4 position can readily condense with various aldehydes to form the requisite iminium ion. Simultaneously, the terminal butynyl group can be activated by the metal catalyst to serve as the nucleophilic alkyne component. This bifunctionality allows for intramolecular cyclizations or for participation in intermolecular couplings to rapidly build molecular complexity.

While studies may not have utilized this exact molecule, extensive research on the A³ coupling using piperidine as the amine component demonstrates the robustness of this methodology. The findings indicate that a wide array of aldehydes and alkynes can be successfully coupled, providing the corresponding propargylamines in excellent yields. rsc.orgrsc.orglookchem.com This highlights the methodological potential of using the this compound scaffold in similar transformations.

Table 1: Representative Examples of Copper-Catalyzed A³ Coupling Using Piperidine This table showcases the versatility of the A³ coupling with piperidine as the amine component, demonstrating the reaction's tolerance for diverse aldehyde and alkyne substrates. The data is representative of findings in the field. lookchem.com

| Aldehyde (R¹CHO) | Alkyne (R²C≡CH) | Catalyst | Solvent | Yield (%) |

| Benzaldehyde | Phenylacetylene | Dicopper Complex | Toluene | 98 |

| 4-Fluorobenzaldehyde | Phenylacetylene | Dicopper Complex | Toluene | 97 |

| 1-Naphthaldehyde | Phenylacetylene | Dicopper Complex | Toluene | 95 |

| Cyclohexanecarboxaldehyde | Phenylacetylene | Dicopper Complex | Toluene | 94 |

| Benzaldehyde | 4-Ethynylanisole | Dicopper Complex | Toluene | 99 |

| Benzaldehyde | 1-Hexyne | Dicopper Complex | Toluene | 96 |

| 2-Furaldehyde | Phenylacetylene | Dicopper Complex | Toluene | 89 |

Application as a Scaffold in Click Chemistry

The terminal alkyne group of this compound makes it a prime substrate for "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). beilstein-journals.orgrsc.orgrsc.org

The CuAAC reaction joins a terminal alkyne and an azide (B81097) to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This transformation is exceptionally reliable and bioorthogonal, meaning it can proceed in complex chemical environments without interfering with native biological functional groups. nih.gov

The presence of the terminal alkyne allows this compound to be efficiently and selectively linked to any molecule bearing an azide group. This methodological contribution is significant for several advanced applications:

Modular Synthesis: It enables the rapid assembly of complex molecules by "clicking" together different building blocks.

Bioconjugation: The piperidinamine scaffold can be conjugated to azide-modified peptides, proteins, or nucleic acids.

Materials Science: It can be used to functionalize polymers or surfaces by tethering the piperidine moiety via a stable triazole linker.

The development of CuAAC has provided a powerful tool for chemical synthesis, and molecules like this compound serve as valuable bifunctional linkers, possessing a reactive handle (the amine) for one purpose and a "clickable" handle (the alkyne) for another.

Computational and Theoretical Investigations of 1 but 3 Yn 1 Yl Piperidin 4 Amine

Conformational Analysis and Energy Landscapes

The conformational flexibility of the piperidine (B6355638) ring is a critical determinant of the biological activity and physicochemical properties of its derivatives. Computational methods are powerful tools for exploring the potential energy surface of molecules like 1-(But-3-yn-1-yl)piperidin-4-amine to identify stable conformers and the energy barriers between them.

The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. For N-substituted piperidines, the substituent can occupy either an axial or an equatorial position, leading to two distinct chair conformers. The relative stability of these conformers is influenced by steric and electronic factors. In many N-substituted piperidines, the equatorial conformation is generally favored to avoid 1,3-diaxial interactions. A computational study on N-substituted piperidines has shown that the energy difference between the equatorial and axial conformers can be on the order of a few kcal/mol. wikipedia.org

In the case of this compound, the butynyl group at the N1 position and the amino group at the C4 position will influence the conformational equilibrium. A thorough conformational analysis would involve systematic variation of the torsional angles of the rotatable bonds, including the C-N bond of the substituent and the C-C bonds of the butynyl chain. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed to optimize the geometry of each potential conformer and calculate its relative energy. The results of such an analysis would provide a detailed energy landscape, highlighting the global minimum energy structure and other low-energy conformers that might be populated at room temperature.

Table 1: Representative Conformational Energy Data for a Substituted Piperidine Derivative

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Equatorial Chair | 0.00 | 95.5 |

| Axial Chair | 2.50 | 4.5 |

| Twist-Boat | 5.80 | <0.1 |

Note: This table presents hypothetical data for a generic substituted piperidine to illustrate the typical energy differences and population distributions between conformers. Actual values for this compound would require specific calculations.

Electronic Structure Calculations (e.g., HOMO/LUMO, charge distribution)

Electronic structure calculations provide fundamental insights into the reactivity, stability, and spectroscopic properties of a molecule. Methods like DFT are commonly used to determine the distribution of electrons and the energies of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability; a larger gap suggests higher stability. For many organic molecules, the HOMO is often localized on electron-rich regions, such as lone pairs of nitrogen or π-systems, while the LUMO is typically found on electron-deficient sites. In this compound, the HOMO is expected to have significant contributions from the nitrogen atoms of the piperidine ring and the amino group, as well as the π-system of the alkyne.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. The MEP visualizes the charge distribution on the molecule's surface, with red regions indicating areas of high electron density (nucleophilic character) and blue regions showing electron-deficient areas (electrophilic character). For this compound, the MEP would likely show negative potential around the nitrogen atoms and the alkyne's triple bond, and positive potential around the amine hydrogens.

Table 2: Representative Electronic Properties for a Piperidine Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Note: These values are representative for a generic piperidine derivative and are intended for illustrative purposes. Specific calculations are needed for this compound.

Reaction Mechanism Predictions for Key Transformations

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states, intermediates, and reaction pathways. For this compound, several key transformations could be investigated.

For instance, the piperidine nitrogen can act as a catalyst in various organic reactions. Theoretical studies on piperidine-catalyzed reactions, such as the Knoevenagel condensation, have detailed the role of the amine in forming iminium ion intermediates, which are key to the reaction's progress. acs.orgacs.orgsci-hub.seresearchgate.net A computational investigation into the catalytic activity of this compound would involve mapping the free energy profile of the reaction, which would reveal the rate-determining step and the influence of the substituents on the catalytic efficiency.

The alkyne moiety also offers a site for various chemical transformations, such as cycloadditions or metal-catalyzed couplings. Theoretical predictions could explore the feasibility and stereoselectivity of such reactions. For example, DFT calculations could be used to model the transition state of a [3+2] cycloaddition reaction with an azide (B81097), providing insights into the regioselectivity of the resulting triazole formation.

Intermolecular Interactions and Supramolecular Chemistry Predictions

The amino group and the alkyne functionality in this compound provide opportunities for various intermolecular interactions, such as hydrogen bonding and π-stacking. These interactions are fundamental to its behavior in the solid state (crystal packing) and in solution, as well as its potential to bind to biological targets.

Computational methods can predict the geometry and strength of these non-covalent interactions. For example, the interaction between two molecules of this compound could be studied to predict the most stable dimeric structures. The amino group can act as both a hydrogen bond donor and acceptor, while the piperidine nitrogen can act as a hydrogen bond acceptor. The terminal alkyne can also participate in C-H···π interactions. Understanding these interactions is crucial for predicting crystal structures and for designing co-crystals or supramolecular assemblies.

Spectroscopic Property Predictions and Correlations with Experimental Data (focused on theoretical understanding)

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and understand the underlying electronic and vibrational characteristics of the molecule.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are a powerful tool for structure elucidation. researchgate.netsemanticscholar.org By calculating the NMR parameters for different possible isomers or conformers, a direct comparison with experimental spectra can help in assigning the correct structure. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose.

Vibrational Spectroscopy: The prediction of infrared (IR) and Raman spectra through the calculation of vibrational frequencies can aid in the assignment of experimental spectra. nih.gov Each calculated vibrational mode can be visualized to understand the specific atomic motions involved. This is particularly useful for identifying characteristic peaks, such as the C≡C and C-H stretches of the alkyne group, and the N-H stretches of the amine.

By correlating these predicted spectroscopic properties with experimental data, a deeper theoretical understanding of the molecule's structure and bonding can be achieved.

Advanced Analytical Methodologies for the Study of 1 but 3 Yn 1 Yl Piperidin 4 Amine

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's molecular weight and for deducing its structure through fragmentation analysis. For 1-(But-3-yn-1-yl)piperidin-4-amine, HRMS provides the exact mass, allowing for the unambiguous determination of its elemental composition.

Under electron ionization (EI), the molecule is expected to undergo fragmentation. chemguide.co.uklibretexts.org The molecular ion peak would be observed, and its odd-numbered mass would be indicative of the presence of a nitrogen atom, as per the nitrogen rule. libretexts.org Key fragmentation pathways for cyclic amines like piperidine (B6355638) derivatives often involve alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu The presence of the butynyl group introduces additional fragmentation possibilities. The fragmentation of the butynyl chain and the piperidine ring would lead to a series of characteristic fragment ions.

A related compound, 1-(but-3-yn-1-yl)piperidin-4-one (B6203247), shows predicted collision cross section (CCS) values for various adducts, which can be a useful reference for predicting the behavior of the amine analog in the mass spectrometer. uni.lu For instance, the [M+H]+ adduct for the ketone analog has a predicted m/z of 152.10700. uni.lu

Table 1: Predicted HRMS Data for this compound

| Ion | Predicted m/z |

| [M+H]+ | 167.1543 |

| [M+Na]+ | 189.1362 |

Note: The data in this table is predicted and would need to be confirmed by experimental analysis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution and the solid state. slideshare.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the connectivity and spatial arrangement of atoms within this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The characteristic signals would include those for the terminal alkyne proton, the methylene (B1212753) groups of the butynyl chain, the protons on the piperidine ring, and the amine proton. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule, including the two sp-hybridized carbons of the alkyne. ipb.pt

2D NMR: Advanced 2D NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules. researchgate.netdiva-portal.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the protons within the butynyl chain and the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity across the molecule, including the attachment of the butynyl group to the piperidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the through-space proximity of protons, which is valuable for determining the stereochemistry and conformation of the piperidine ring. diva-portal.org

Solid-State NMR (ssNMR): For studying the compound in its solid form, ssNMR can provide valuable information about the molecular structure and packing in the crystalline state. nih.govnih.gov High-resolution ssNMR techniques, often involving magic-angle spinning (MAS), can help to resolve distinct crystallographic sites and provide insights into intermolecular interactions. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (alkyne, terminal) | ~70 |

| C (alkyne, internal) | ~85 |

| CH₂ (butynyl, adjacent to alkyne) | ~20 |

| CH₂ (butynyl, adjacent to N) | ~50 |

| CH (piperidine, C4) | ~50 |

| CH₂ (piperidine, C2/C6) | ~54 |

| CH₂ (piperidine, C3/C5) | ~30 |

Note: The data in this table is predicted based on typical chemical shifts for similar functional groups and would require experimental verification.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. mdpi.com For this compound, this technique can precisely determine bond lengths, bond angles, and the conformation of the piperidine ring (typically a chair conformation). It also reveals the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group. researchgate.netmdpi.com

A study on a related compound, 4,4'-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl, revealed a chair conformation for the piperidine rings. nih.govnih.gov It is expected that the piperidine ring in this compound would also adopt a chair conformation. The crystal structure would also confirm the connectivity of the butynyl group to the piperidine nitrogen and the position of the amine group at C4.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.5 |

| c (Å) | 15.0 |

| β (°) | 97.5 |

| V (ų) | 1330 |

| Z | 4 |

Note: This data is hypothetical and based on a related structure. nih.gov Actual crystallographic data can only be obtained through experimental X-ray diffraction analysis.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a chemical synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. unodc.org For this compound, a reversed-phase HPLC method using a C18 column would likely be employed. google.comptfarm.pl The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. google.comresearchgate.net Detection could be achieved using a UV detector, as the piperidine ring and amine functionality may provide some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). researchgate.net Derivatization with a chromophoric agent can also be used to enhance UV detection. google.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. thermofisher.com While the amine functionality might require derivatization to improve its chromatographic properties and prevent peak tailing, GC can be a powerful tool for purity assessment. researchgate.net A capillary column with a suitable stationary phase would be used, and detection would typically be performed with a flame ionization detector (FID) or a mass spectrometer (GC-MS). researchgate.net

Table 4: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Note: These are example parameters and would need to be optimized for the specific analysis.

Future Research Directions and Unexplored Avenues for 1 but 3 Yn 1 Yl Piperidin 4 Amine

Discovery of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 1-(But-3-yn-1-yl)piperidin-4-amine is not extensively documented, presenting a prime opportunity for the development of new and efficient synthetic strategies. A probable synthetic route involves the reductive amination of 1-(but-3-yn-1-yl)piperidin-4-one (B6203247) uni.lu. Future research could focus on optimizing this transformation using a variety of reducing agents and reaction conditions to improve yield and purity.

Beyond this likely pathway, there is considerable scope for developing entirely new synthetic approaches. Modern methods for piperidine (B6355638) synthesis, such as the hydrogenation of substituted pyridines, intramolecular cyclization of amino alcohols, and multicomponent reactions, could be adapted for this target molecule mdpi.comorganic-chemistry.orgnih.govnih.gov. For instance, a one-pot synthesis starting from simpler, commercially available precursors could significantly enhance the accessibility of this compound for further studies organic-chemistry.org.

The development of novel catalytic systems represents another fertile ground for research. While traditional metal catalysts like platinum and palladium are often used for hydrogenation, there is a growing interest in more sustainable and cost-effective organocatalysts mdpi.com. Exploring the use of iridium or ruthenium complexes, which have shown efficacy in the N-heterocyclization of primary amines with diols, could lead to more efficient and environmentally friendly synthetic routes organic-chemistry.org.

Table 1: Potential Catalytic Systems for Piperidine Synthesis

| Catalyst Type | Potential Application in Synthesis | Key Advantages |

| Metal Catalysts (e.g., Pt, Pd, Ru, Ir) | Hydrogenation of pyridine (B92270) precursors; N-heterocyclization. mdpi.comorganic-chemistry.org | High activity and selectivity. |

| Organocatalysts | Asymmetric synthesis; metal-free transformations. mdpi.com | Lower toxicity, cost-effective. |

| Enzyme Catalysis | Stereoselective synthesis. | High specificity, mild reaction conditions. |

Exploration of New Reactivity Patterns and Chemical Transformations

The bifunctional nature of this compound, possessing both a primary amine and a terminal alkyne, opens up a vast array of possibilities for chemical transformations. The terminal alkyne is particularly interesting due to its versatility in modern organic synthesis.

Future research should explore the participation of the alkyne moiety in various coupling reactions, such as the Sonogashira, Glaser, and click reactions (copper-catalyzed azide-alkyne cycloaddition) nih.govrsc.org. These reactions would allow for the facile introduction of a wide range of substituents, leading to the generation of diverse chemical libraries for biological screening and materials science applications. The reactivity of terminal alkynes can be tuned by various factors, including the choice of catalyst and reaction conditions, which could be systematically investigated nih.govmsu.edu.

The primary amine on the piperidine ring offers another handle for chemical modification. Acylation, alkylation, and arylation reactions at this position are readily achievable and could be used to modulate the compound's physicochemical properties. The interplay between the reactivity of the amine and the alkyne could also be explored, potentially leading to novel intramolecular cyclization reactions to form more complex heterocyclic systems.

Table 2: Potential Chemical Transformations of this compound

| Reactive Site | Reaction Type | Potential Products |

| Terminal Alkyne | Sonogashira Coupling | Aryl- or vinyl-substituted alkynes |

| Click Reaction (CuAAC) | Triazole-containing compounds rsc.org | |

| Glaser Coupling | Symmetrical diynes | |

| Hydration/Hydroamination | Ketones/Enamines | |

| Primary Amine | Acylation | Amides |

| Alkylation/Arylation | Secondary/tertiary amines | |

| Reductive Amination | Substituted amines | |

| Bifunctional Reactivity | Intramolecular Cyclization | Fused or spirocyclic heterocycles |

Integration into Automated Synthesis and High-Throughput Experimentation

The structural features of this compound make it an ideal candidate for integration into automated synthesis platforms. The presence of two distinct reactive handles (amine and alkyne) allows for a modular approach to library synthesis. Automated systems could be programmed to perform a series of reactions in parallel, rapidly generating a large number of derivatives with diverse functionalities.

This approach would be particularly powerful when combined with high-throughput experimentation (HTE). Quantitative high-throughput screening (qHTS) methodologies could be employed to efficiently screen the resulting compound libraries for biological activity against a wide range of targets nih.govnih.gov. This synergy between automated synthesis and HTE could significantly accelerate the discovery of new drug leads and chemical probes based on the this compound scaffold.

Potential in Interdisciplinary Research Areas

The unique chemical architecture of this compound suggests its potential utility in several interdisciplinary research areas beyond traditional medicinal chemistry.

Supramolecular Chemistry: The ability of the alkyne to participate in non-covalent interactions, such as hydrogen bonding and pi-stacking, could be exploited in the design of novel supramolecular assemblies. The piperidine ring can also be functionalized to introduce further recognition motifs, leading to the creation of complex, self-assembled structures with potential applications in sensing and materials science rsc.orgacs.org.

Catalysis: The piperidine nitrogen, after appropriate modification, could serve as a ligand for metal catalysts. The presence of the alkyne functionality in the same molecule could allow for the development of "catalyst-tags" or for the immobilization of catalysts on solid supports. Furthermore, the compound itself could potentially act as an organocatalyst in certain reactions, an area ripe for exploration nih.gov.

Chemical Biology: The terminal alkyne is a bioorthogonal handle, meaning it can react selectively in a biological environment without interfering with native biochemical processes. This makes this compound a valuable building block for creating chemical probes to study biological systems. For example, it could be incorporated into larger molecules to enable their visualization or to identify their binding partners within cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(But-3-yn-1-yl)piperidin-4-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via alkylation of piperidin-4-amine derivatives with propargyl halides (e.g., 3-bromopropyne) under basic conditions. A typical procedure involves using solvents like acetonitrile or THF with bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution . Optimize reaction temperature (e.g., 50–80°C) and stoichiometry (1.2–1.5 equivalents of propargyl halide) to maximize yield. Monitor reaction progress via TLC or LC-MS.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the alkyne proton (δ ~2.0–2.5 ppm for ≡C-H) and piperidine ring protons (δ ~2.5–3.5 ppm for N-CH2) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 179.2 for C9H14N2).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the key solubility and stability considerations for this compound in biological assays?

- Methodology : Test solubility in common solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 4–8). For stability, conduct accelerated degradation studies under light, heat (40–60°C), and varying pH. Use HPLC to monitor decomposition products over 24–72 hours . Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation of the alkyne moiety .

Q. How can researchers conduct preliminary biological screening for this compound?

- Methodology :

- In vitro assays : Screen for receptor binding (e.g., GPCRs, ion channels) using radioligand displacement assays.

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) at concentrations 1–100 μM.

- ADME profiling : Assess metabolic stability in liver microsomes and membrane permeability via Caco-2 monolayers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the alkyne substituent in this compound?

- Methodology : Synthesize analogs with varying alkyne chain lengths (e.g., but-2-yn-1-yl, pent-3-yn-1-yl) or replacement groups (e.g., cyclopropane, azide). Compare their binding affinities in target assays (e.g., IC50 values) and computational docking scores (e.g., AutoDock Vina) to identify critical interactions . Include control compounds lacking the alkyne group to isolate its contribution .

Q. What experimental design strategies are effective for optimizing multi-step syntheses of this compound?

- Methodology : Apply factorial design (e.g., 2^k designs) to screen variables like solvent polarity, catalyst loading, and temperature. Use response surface methodology (RSM) to model interactions between factors and identify optimal conditions. For example, vary equivalents of propargyl bromide (1.0–1.5) and base concentration (1–3 M) to maximize yield .

Q. How can researchers resolve contradictions in reported biological activity data for piperidin-4-amine derivatives?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. Differences in IC50 values may arise from variations in ATP concentrations in kinase assays .

- Reproducibility tests : Replicate key studies under standardized protocols (e.g., NIH Rigor Standards).

- Orthogonal assays : Validate findings using alternative methods (e.g., SPR vs. fluorescence polarization for binding studies) .

Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate binding to homology-modeled receptors (e.g., μ-opioid receptor) using GROMACS.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at the alkyne-binding pocket .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors, hydrophobic regions) using Schrödinger Phase .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent side reactions with the alkyne group .

- Data Interpretation : Use Shapiro-Wilk tests to assess normality in biological replicates before applying ANOVA .

- Safety : Handle the alkyne moiety with care under inert atmospheres; monitor for exothermic reactions during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.